2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid
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Overview
Description
2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid is a compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol This compound is characterized by the presence of an amino group, a dioxido-tetrahydrothiopyranyl ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiopyran derivative with an amino acid precursor in the presence of an oxidizing agent to introduce the dioxido functionality . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the dioxido group or other functional groups within the molecule.
Substitution: The amino group and other reactive sites can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism by which 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid include other amino acid derivatives with modified thiopyran rings or dioxido functionalities. Examples include:
- 2-Amino-2-(1,1-dioxido-4-thiopyranyl)acetic Acid
- 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)propionic Acid
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-2-(1,1-dioxothian-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c8-6(7(9)10)5-1-3-13(11,12)4-2-5/h5-6H,1-4,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTONRXLSAIHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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